molecular formula C10H7ClN2O B1365962 2-Chloro-6-phenoxypyrazine CAS No. 64383-29-5

2-Chloro-6-phenoxypyrazine

Cat. No. B1365962
CAS RN: 64383-29-5
M. Wt: 206.63 g/mol
InChI Key: BXNWVXLGFGUJOW-UHFFFAOYSA-N
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Description

“2-Chloro-6-phenoxypyrazine” is an organic compound with the molecular formula C10H7ClN2O . It has a molecular weight of 206.63 .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-phenoxypyrazine” is 1S/C10H7ClN2O/c11-9-6-12-7-10 (13-9)14-8-4-2-1-3-5-8/h1-7H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Chloro-6-phenoxypyrazine” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Photophysical Characteristics

The compound 2-Chloro-6-phenoxypyrazine is used in the synthesis of various pyrazine derivatives. For instance, reactions with phenol and its derivatives have led to the creation of compounds like 2-phenoxypyrazine, 2-o-methyphenoxypyrazine, and others. These synthesized compounds have been characterized spectroscopically and studied for their fluorescence properties. It has been observed that certain conditions, such as the presence of oxygen, affect the quenching properties of these compounds. In alkaline conditions, compounds like 2-phenoxypyrazine show high fluorescence intensity. The emission wavelength and fluorescence intensity of these compounds are significantly influenced by solvent polarity and the presence of electron-donating substituents (Abdullah, Johari, & Idris, 2018).

Agricultural Chemicals and Groundwater

2-Chloro-6-phenoxypyrazine-related compounds have been studied in the context of their impact on groundwater quality, particularly in relation to agriculture. Studies show a relationship between land use and the concentration of agricultural chemicals, including derivatives of 2-Chloro-6-phenoxypyrazine, in groundwater. These studies help in understanding the environmental impact of these compounds and their relation to agricultural practices (Kolpin, 1997).

Photocatalytic and Sonolytic Decomposition

The photocatalytic and sonolytic decomposition of 2-Chloro-6-phenoxypyrazine derivatives has been extensively studied. These processes are essential for understanding the environmental fate of such compounds. The research identifies the conditions under which these compounds decompose and the intermediates formed during these processes. Such studies are crucial for developing methods to mitigate the environmental impact of these chemicals (Hiskia et al., 2001).

Enzyme Immunoassay for Triazine Residues

Research involving 2-Chloro-6-phenoxypyrazine derivatives has also delved into developing enzyme immunoassay methods for detecting non-extractable triazine residues. This is important for environmental monitoring and ensuring the safety of agricultural products. The cross-reactivity of various derivatives with antibodies has been studied to develop accurate and sensitive assays for these compounds (Dankwardt et al., 1996).

Chromatin Activity in Plants

Studies have investigated the effect of 2-Chloro-6-phenoxypyrazine derivatives on chromatin activity in plants, such as corn and soybean. This research is crucial for understanding the biochemical impact of these compounds on plant growth and development, which has direct implications for agriculture and environmental science (Penner & Early, 1972).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling . It is recommended to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-chloro-6-phenoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNWVXLGFGUJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405783
Record name 2-chloro-6-phenoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-phenoxypyrazine

CAS RN

64383-29-5
Record name 2-chloro-6-phenoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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